molecular formula C5H8O3 B12797392 Trans-2,3-Butylene carbonate CAS No. 51261-82-6

Trans-2,3-Butylene carbonate

Cat. No.: B12797392
CAS No.: 51261-82-6
M. Wt: 116.11 g/mol
InChI Key: LWLOKSXSAUHTJO-IMJSIDKUSA-N
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Preparation Methods

Trans-2,3-Butylene carbonate can be synthesized through various methods. One common synthetic route involves the reaction of trans-2,3-butylene oxide with carbon dioxide under specific conditions. This reaction typically requires a catalyst, such as a metal complex, to facilitate the formation of the carbonate ester. The reaction conditions often include elevated temperatures and pressures to ensure the efficient conversion of the reactants to the desired product .

In industrial production, this compound can be produced through a similar process, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for the efficient and cost-effective production of this compound. The industrial process may also involve additional purification steps to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Trans-2,3-Butylene carbonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonates and other oxidation products. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions of this compound can lead to the formation of alcohols and other reduced products. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: this compound can undergo substitution reactions where the carbonate group is replaced by other functional groups.

Scientific Research Applications

Trans-2,3-Butylene carbonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of trans-2,3-butylene carbonate involves its interaction with various molecular targets and pathways. As a solvent, it can dissolve a wide range of organic and inorganic compounds, facilitating their reactions and interactions. In the context of lithium-ion batteries, this compound acts as an electrolyte component, enhancing the conductivity and stability of the battery. Its aprotic nature allows it to stabilize lithium ions and improve the overall performance of the battery .

Comparison with Similar Compounds

Trans-2,3-Butylene carbonate can be compared with other similar compounds, such as:

    Cis-2,3-Butylene carbonate: A stereoisomer of this compound with different spatial arrangement of atoms.

    1,2-Butylene carbonate: Another isomer with a different arrangement of the carbonate group.

    Propylene carbonate: A related compound with a similar structure but different substituents.

This compound is unique due to its specific structural arrangement and properties, making it suitable for specialized applications in research and industry.

Properties

CAS No.

51261-82-6

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

(4S,5S)-4,5-dimethyl-1,3-dioxolan-2-one

InChI

InChI=1S/C5H8O3/c1-3-4(2)8-5(6)7-3/h3-4H,1-2H3/t3-,4-/m0/s1

InChI Key

LWLOKSXSAUHTJO-IMJSIDKUSA-N

Isomeric SMILES

C[C@H]1[C@@H](OC(=O)O1)C

Canonical SMILES

CC1C(OC(=O)O1)C

Origin of Product

United States

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